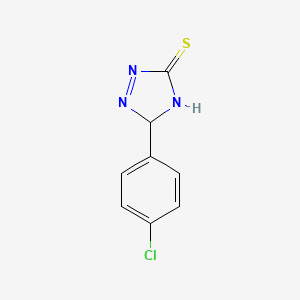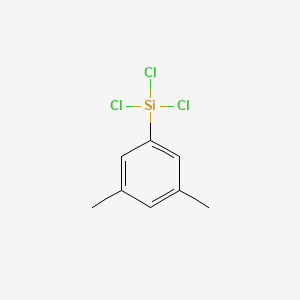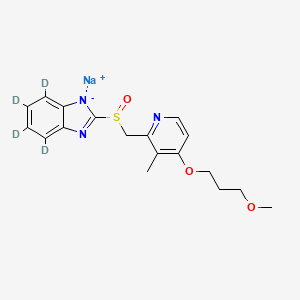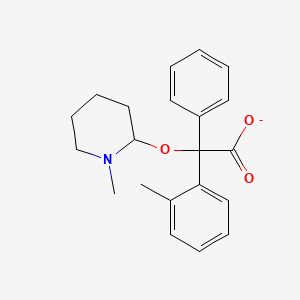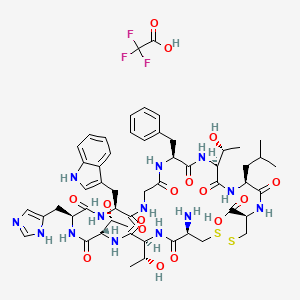
magnesium;cyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;cyclopenta-1,3-diene is an organometallic compound that consists of a magnesium atom bonded to a cyclopenta-1,3-diene ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity. The cyclopenta-1,3-diene ligand is a five-membered ring with alternating double bonds, which provides a conjugated system that can interact with the magnesium atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;cyclopenta-1,3-diene can be synthesized through various methods. One common approach involves the reaction of cyclopenta-1,3-diene with a magnesium halide, such as magnesium chloride, in the presence of a suitable solvent like tetrahydrofuran. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as: [ \text{Cyclopenta-1,3-diene} + \text{MgCl}_2 \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar principles as laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent itself.
Substitution: The cyclopenta-1,3-diene ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield magnesium oxide, while substitution reactions can produce various substituted cyclopentadiene derivatives.
Applications De Recherche Scientifique
Magnesium;cyclopenta-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s reactivity is explored in biochemical studies to understand its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug delivery systems.
Industry: this compound is utilized in the production of polymers and other advanced materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which magnesium;cyclopenta-1,3-diene exerts its effects involves the interaction of the magnesium atom with the conjugated system of the cyclopenta-1,3-diene ligand. This interaction can facilitate various chemical transformations, including electron transfer and bond formation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium;cyclopentadienyl: Similar to magnesium;cyclopenta-1,3-diene but with a different ligand structure.
Magnesium;benzene: Another organometallic compound with a benzene ligand instead of cyclopenta-1,3-diene.
Magnesium;ferrocene: Contains a ferrocene ligand, which is a sandwich compound with iron.
Uniqueness
This compound is unique due to the specific electronic properties of the cyclopenta-1,3-diene ligand, which provides distinct reactivity compared to other magnesium-organometallic compounds. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C10H2Mg-8 |
|---|---|
Poids moléculaire |
146.43 g/mol |
Nom IUPAC |
magnesium;cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H.Mg/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2 |
Clé InChI |
JKFJKSYCTHXSTO-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






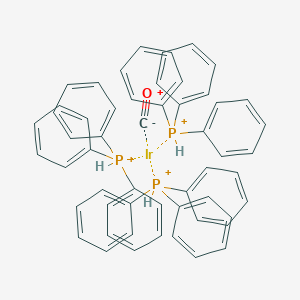
![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)
![(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12350705.png)
